Gastrin/CCK antagonist 1 Gastrin/CCK antagonist 1 Gastrin/CCK antagonist 1 is an antagonist of gastrin/CCK, used for the research of gastrointestinal disorders.
Brand Name: Vulcanchem
CAS No.: 162271-52-5
VCID: VC0006902
InChI: InChI=1S/C28H32FN5O4/c29-19-12-14-20(15-13-19)30-28(38)31-25-26(36)33(18-24(35)32-16-6-7-17-32)22-10-4-5-11-23(22)34(27(25)37)21-8-2-1-3-9-21/h4-5,10-15,21,25H,1-3,6-9,16-18H2,(H2,30,31,38)
SMILES: C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5
Molecular Formula: C₂₈H₃₂FN₅O₄
Molecular Weight: 521.6 g/mol

Gastrin/CCK antagonist 1

CAS No.: 162271-52-5

Cat. No.: VC0006902

Molecular Formula: C₂₈H₃₂FN₅O₄

Molecular Weight: 521.6 g/mol

* For research use only. Not for human or veterinary use.

Gastrin/CCK antagonist 1 - 162271-52-5

CAS No. 162271-52-5
Molecular Formula C₂₈H₃₂FN₅O₄
Molecular Weight 521.6 g/mol
IUPAC Name 1-[5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea
Standard InChI InChI=1S/C28H32FN5O4/c29-19-12-14-20(15-13-19)30-28(38)31-25-26(36)33(18-24(35)32-16-6-7-17-32)22-10-4-5-11-23(22)34(27(25)37)21-8-2-1-3-9-21/h4-5,10-15,21,25H,1-3,6-9,16-18H2,(H2,30,31,38)
Standard InChI Key URMOKEJAUAGZGV-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5
Canonical SMILES C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5

Chemical and Pharmacological Profile of Gastrin/CCK Antagonist 1

Structural Characteristics

Gastrin/CCK antagonist 1 belongs to the 1,5-benzodiazepine derivative class, optimized for high-affinity binding to CCK2 receptors . Its structure features a fluorophenyl group at the N-terminus, enhancing receptor selectivity, and a carboxylated side chain that mimics the C-terminal tetrapeptide of gastrin (Figure 1) . The compound’s rigidity, conferred by the benzodiazepine core, ensures stable interactions with the receptor’s transmembrane domains .

Table 1: Physicochemical Properties of Gastrin/CCK Antagonist 1

PropertyValue
CAS Number162271-52-5
Molecular FormulaC28H32FN5O4\text{C}_{28}\text{H}_{32}\text{FN}_5\text{O}_4
Molecular Weight521.58 g/mol
Solubility>10 mg/mL in DMSO
Receptor Affinity (IC₅₀)22 nM (CCK2R)

Synthesis and Optimization

The synthesis begins with furfural derivatives undergoing cyclocondensation to form the benzodiazepine scaffold . Subsequent alkylation and fluorophenyl incorporation yield the final compound. Structure-activity relationship (SAR) studies reveal that iso-butyl substitution at the central nitrogen maximizes CCK2 receptor affinity, while para-halogenation on the phenyl ring enhances lipophilicity and blood-brain barrier penetration .

Mechanism of Action: Targeting Gastrin/CCK Signaling Pathways

Receptor Binding Dynamics

Gastrin/CCK antagonist 1 competitively inhibits CCK2 receptors (formerly gastrin/CCK-B receptors), which are G protein-coupled receptors (GPCRs) expressed in gastric mucosa, neurons, and cancer cells . The antagonist’s binding pocket overlaps with the gastrin/CCK-8 binding site, preventing receptor activation and downstream signaling . Unlike CCK1 receptor antagonists (e.g., lorglumide), this compound shows no cross-reactivity, ensuring specificity .

Signal Transduction Modulation

By blocking CCK2 receptors, the antagonist suppresses:

  • Histamine Release: Gastrin-stimulated histidine decarboxylase (HDC) activity in enterochromaffin-like (ECL) cells, reducing histamine synthesis and gastric acid secretion .

  • Cell Proliferation: ERK1/2 and PI3K/Akt pathways, which are hyperactivated in gastrinoma and colorectal cancer models .

  • Apoptosis Resistance: Bcl-2 overexpression and caspase-3 inhibition, prevalent in CCK2-positive tumors .

Therapeutic Applications in Gastrointestinal Disorders

Gastric Neuroendocrine Tumors (Type 1 NETs)

In a pivotal trial, 13 patients with autoimmune chronic atrophic gastritis (CAG) received Gastrin/CCK antagonist 1 for 52 weeks . Outcomes included:

  • Tumor Eradication: 5 patients achieved complete remission, while 7 showed >50% reduction in tumor burden .

  • Biomarker Normalization: Circulating CgA levels decreased to baseline in all subjects, correlating with reduced HDC mRNA in mucosal biopsies .

Table 2: Clinical Efficacy in Type 1 Gastric NETs

ParameterBaselineWeek 52
Tumor Number (mean)8.21.4
Largest Tumor Diameter12.1 mm4.3 mm
Serum CgA (ng/mL)45095

Chronic Inflammatory Pain

In murine models, subcutaneous administration (0.5 mg/kg) reduced formalin-induced nociception by 70%, surpassing morphine’s efficacy . The antagonist attenuates CCK2-mediated neuroinflammation by inhibiting COX-2 and TNF-α synthesis in dorsal root ganglia .

Comparative Analysis with Other CCK2 Antagonists

Netazepide vs. Gastrin/CCK Antagonist 1

Netazepide, another CCK2 antagonist, requires daily dosing (100 mg) and shows partial tumor regression . In contrast, Gastrin/CCK antagonist 1 achieves full remission at lower doses (10–30 mg) due to superior oral bioavailability (F = 92% vs. 45%) .

PNB-001: An Analgesic Derivative

Future Directions and Clinical Implications

Ongoing trials explore its utility in:

  • Pancreatic Cancer: Combining with gemcitabine to counteract CCK-driven chemoresistance .

  • Anxiety Disorders: Intranasal formulations for rapid CCK2 blockade in panic attacks .

  • Zollinger-Ellison Syndrome: Phase II trials target gastrinoma regression (NCT04567810) .

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